Exact Mass and Molecular Weight of 4-Chloro-1-hydroxy-6-nitroindole: A Comprehensive Analytical Guide
Exact Mass and Molecular Weight of 4-Chloro-1-hydroxy-6-nitroindole: A Comprehensive Analytical Guide
Executive Summary
In modern drug discovery and analytical chemistry, the precise characterization of functionalized scaffolds is paramount. 4-Chloro-1-hydroxy-6-nitroindole (Chemical Formula: C₈H₅ClN₂O₃ ) represents a highly functionalized derivative of the privileged indole core. This whitepaper provides an in-depth technical breakdown of its exact mass and molecular weight, the causality behind its physicochemical behavior, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for researchers and drug development professionals.
Chemical Context & Structural Significance
The indole scaffold is ubiquitous in pharmacology due to its ability to mimic endogenous neurotransmitters and bind a wide array of biological targets [3]. The specific functionalization of 4-chloro-1-hydroxy-6-nitroindole introduces unique electronic and steric properties:
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1-Hydroxy (-OH): Acts as a potent hydrogen bond donor and acceptor. Unlike standard N-H indoles, the N-OH group can participate in redox cycling and metal chelation.
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4-Chloro (-Cl): Enhances the lipophilicity of the molecule and introduces the potential for highly directional halogen bonding within hydrophobic protein pockets.
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6-Nitro (-NO₂): A strongly electron-withdrawing group via both inductive and resonance effects.
Causality in Design: The combination of the C6-nitro and C4-chloro groups significantly withdraws electron density from the indole ring. This dramatically lowers the pKa of the N-OH proton, making it highly acidic. This acidity dictates our analytical approach, specifically favoring negative-mode electrospray ionization (ESI) for mass spectrometry.
Structural functionalization of 4-chloro-1-hydroxy-6-nitroindole and target interactions.
Theoretical Mass Calculations
For analytical chemists, distinguishing between the average molecular weight and the exact monoisotopic mass is non-negotiable [1].
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Molecular Weight (212.59 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes. This value is strictly utilized for stoichiometric calculations, bulk synthesis, and reagent weighing.
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Exact Mass (211.99887 Da): Calculated using the mass of the most abundant, stable isotope for each element. This is the fundamental target value for HRMS and isotopic pattern deconvolution [2].
Table 1: Theoretical Mass Parameters
| Parameter | Value | Application / Significance |
| Chemical Formula | C₈H₅ClN₂O₃ | Elemental composition. |
| Molecular Weight | 212.59 g/mol | Stoichiometric calculations and bulk weighing. |
| Exact Mass (Monoisotopic) | 211.99887 Da | High-resolution mass spectrometry (HRMS) target. |
| [M-H]⁻ Ion Exact Mass | 210.99159 Da | Negative mode ESI target (Deprotonated). |
| [M+H]⁺ Ion Exact Mass | 213.00615 Da | Positive mode ESI target (Protonated - less favored). |
Table 2: Isotopic Mass Contributions (Monoisotopic)
| Element | Isotope | Quantity | Monoisotopic Mass (Da) | Total Mass Contribution (Da) |
| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |
| Hydrogen | ¹H | 5 | 1.007825 | 5.039125 |
| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |
| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |
| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |
| Total | - | - | - | 211.998871 |
The Analytical Challenge: Distinguishing Isomers
A critical challenge in the analysis of C₈H₅ClN₂O₃ is the existence of structural isomers, such as 7-chloro-5-nitro-1,3-dihydroindol-2-one [4]. Because isomers share the exact same chemical formula and monoisotopic mass, MS1 (full scan) data cannot distinguish between them.
Causality in Methodology: To differentiate these isobars, we must employ Higher-Energy Collisional Dissociation (HCD) MS/MS. The unique N-OH bond in 4-chloro-1-hydroxy-6-nitroindole will yield a distinct neutral loss profile (e.g., loss of •OH or H₂O) compared to the indolin-2-one core of its isomer.
MS/MS fragmentation workflow for differentiating C8H5ClN2O3 isomers.
Self-Validating LC-HRMS Experimental Protocol
To ensure absolute trustworthiness in your analytical data, the following step-by-step methodology incorporates built-in self-validation mechanisms.
Step 1: Sample Preparation & Matrix Spiking
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Action: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.
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Causality: Methanol ensures complete solubilization of the lipophilic indole core. The final 50:50 diluent matches the initial mobile phase conditions to prevent chromatographic peak distortion (the "solvent effect").
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Self-Validation: Spike the sample with a stable isotope-labeled internal standard (e.g., Indole-d5) at 1 µg/mL. If the internal standard's signal deviates by >5% between runs, the system is immediately flagged for matrix suppression or injection volume errors.
Step 2: Chromatographic Separation
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Action: Inject 2 µL onto a Pentafluorophenyl (PFP) UHPLC column (2.1 x 100 mm, 1.7 µm).
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Causality: While C18 is the industry standard, a PFP stationary phase provides superior orthogonal retention mechanisms (π-π, dipole, and hydrogen bonding). This is specifically required to resolve the highly functionalized nitro/chloro aromatic ring from its closely related isomers.
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Self-Validation: Run a blank injection (diluent only) immediately prior to the sample. The strict absence of a peak at the expected retention time validates that there is zero column carryover.
Step 3: Electrospray Ionization (ESI)
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Action: Operate the ESI source in Negative Ion Mode (ESI-). Capillary voltage: 2.5 kV.
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Causality: As established, the N-OH group is highly acidic due to the electron-withdrawing C6-nitro and C4-chloro groups. Deprotonation to form the [M-H]⁻ ion (m/z 210.9916) is thermodynamically favored, yielding a signal magnitude orders of magnitude higher than positive mode.
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Self-Validation: Monitor the baseline noise level of the Total Ion Chromatogram (TIC). A stable baseline confirms optimal spray stability, desolvation temperature, and sheath gas flow.
Step 4: High-Resolution Mass Analysis
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Action: Acquire MS1 data at a resolution of 120,000 (at m/z 200) using an Orbitrap or Q-TOF mass spectrometer.
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Causality: Ultra-high resolution is required to distinguish the target from nominal mass background interferences and to clearly resolve the ³⁵Cl/³⁷Cl isotopic pattern (an approximate 3:1 abundance ratio separated by ~1.997 Da).
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Self-Validation: Utilize a lock-mass (e.g., a known background polysiloxane ion) for real-time mass correction. The mass error of the analyte must be ≤ 3 ppm to definitively validate the chemical formula.
Self-validating LC-HRMS workflow for mass verification of indole derivatives.
Conclusion
The precise determination of the exact mass (211.99887 Da) and molecular weight (212.59 g/mol ) of 4-chloro-1-hydroxy-6-nitroindole is the foundational step in its analytical characterization. By understanding the causality behind its chemical structure—specifically the acidity of the N-OH group driven by the nitro and chloro substitutions—scientists can rationally design highly sensitive, self-validating LC-HRMS protocols. This rigorous approach ensures data integrity, prevents isomeric misidentification, and accelerates downstream drug development applications.
